molecular formula C7H3BrF3NO B13023332 6-Bromo-3-(trifluoromethyl)picolinaldehyde

6-Bromo-3-(trifluoromethyl)picolinaldehyde

Cat. No.: B13023332
M. Wt: 254.00 g/mol
InChI Key: LSKUXLWNCCHSGE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(trifluoromethyl)picolinaldehyde typically involves the bromination and trifluoromethylation of picolinaldehyde. One common method involves the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and trifluoromethylation reactions, utilizing specialized equipment to ensure safety and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3-(trifluoromethyl)picolinaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-Bromo-3-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-(trifluoromethyl)picolinaldehyde
  • 6-Bromo-3-fluoropicolinaldehyde
  • 3-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

6-Bromo-3-(trifluoromethyl)picolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H3BrF3NO

Molecular Weight

254.00 g/mol

IUPAC Name

6-bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H3BrF3NO/c8-6-2-1-4(7(9,10)11)5(3-13)12-6/h1-3H

InChI Key

LSKUXLWNCCHSGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)C=O)Br

Origin of Product

United States

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